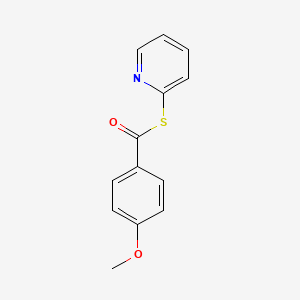
S-2-Pyridyl 4-methoxybenzothioate
Cat. No. B8579438
M. Wt: 245.30 g/mol
InChI Key: AALRFYZYYSEBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06924375B2
Procedure details


Following the general procedure described above, reaction of p-anisoyl chloride (4.70 g, 30.0 mmol) with 2-mercaptopyridine (3.33 g, 30.0 mmol) in THF (30 mL) for 30 min at room temperature afforded pale yellow solid after precipitation (6.70 g, 91%): mp 73° C.; 1H NMR δ 3.88 (s, 3H), 6.93-7.00 (m, 2H), 7.30-7.34 (m, 1H), 7.70-7.74 (m, 2H), 7.75-7.80 (m, 1H), 7.97-8.02 (m, 1H), 8.64-8.69 (m, 1H); Anal. Calcd for C13H11NO2S: C, 63.65; H, 4.52; N, 5.71. Found: C, 63.78; H, 4.59; N, 5.66.



Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[SH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1>C1COCC1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:1](=[O:10])[S:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:3][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
3.33 g
|
|
Type
|
reactant
|
|
Smiles
|
SC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded pale yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after precipitation (6.70 g, 91%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(C(SC2=NC=CC=C2)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
